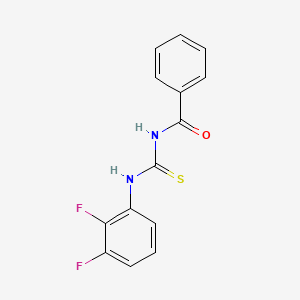

1-Benzoyl-3-(2,3-difluorophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

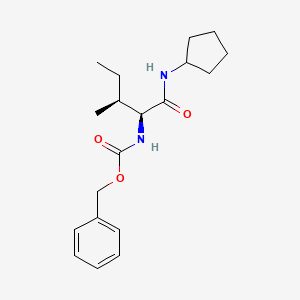

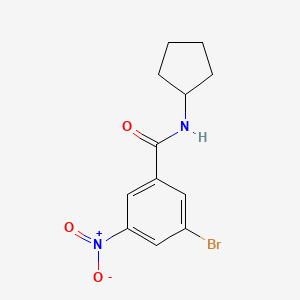

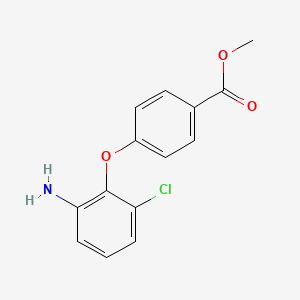

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is a chemical compound that has attracted significant attention from the scientific community due to its various properties and applications. It has a molecular formula of C14H10F2N2OS and a molecular weight of 292.31 g/mol .

Molecular Structure Analysis

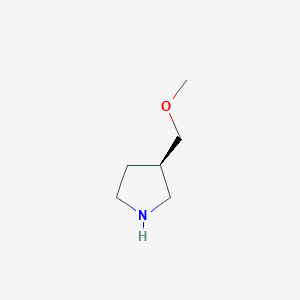

The molecular structure of this compound is characterized by the presence of a thiourea moiety, which plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors . The exact molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.31 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives are synthesized from aryl amines and evaluated for their biological activities. These compounds, including variants like 1-Benzoyl-3-(4-methoxyphenyl)thiourea, show potential as anti-radical scavengers and enzyme inhibitors, particularly against esterases and protease enzymes (Raza et al., 2022).

Crystallographic and Structural Studies

These derivatives are also of interest for their crystallographic properties. Studies have examined their molecular conformation, intermolecular interactions, and crystal packing, providing insights into their structural characteristics (Okuniewski et al., 2017). Another study focused on how different halogen substituents influence the molecular conformation and intermolecular interactions of these compounds (Rosiak et al., 2021).

In Vitro Cytotoxicity Studies

This compound derivatives have been studied for their in vitro cytotoxicity against various cell lines. These studies aim to understand their potential as anticancer agents (Ruswanto et al., 2015).

Antimicrobial and Computational Characterization

These derivatives have been characterized for their antimicrobial activities against pathogenic bacteria and fungi. Computational methods like density functional theory are used to compare structural and spectroscopic data (Atis et al., 2012).

Metal Complexes and Coordination Chemistry

This compound derivatives are explored in the synthesis of metal complexes, studying their coordination chemistry and potential applications (Arslan et al., 2003).

Vibrational and Electronic Characterization

These compounds have also been the subject of studies focusing on their vibrational and electronic properties, exploring aspects like molecular stability, intermolecular interactions, and non-linear optical behavior (Lestard et al., 2015).

Synthesis Methods

Research has been conducted on the synthesis methods of this compound derivatives, optimizing conditions for higher yield and confirming their structure through various analytical techniques (Wei Chang-mei, 2011).

Biological Activities

Some studies have explored the biological activities of these derivatives, including their antifungal and insecticidal properties, providing a comprehensive understanding of their potential applications (Campo et al., 2004).

Eco-Friendly Synthesis

Environmentally friendly synthesis methods for these derivatives have also been a subject of research, focusing on sustainable and efficient production methods (Marquez et al., 2006).

Corrosion Inhibition Studies

The corrosion inhibition properties of this compound derivatives on various metal surfaces have been investigated, which is crucial for industrial applications (Gopiraman et al., 2012).

Propriétés

IUPAC Name |

N-[(2,3-difluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANZMKGTEDGNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)